molecular formula C7H7BrO2S B1337569 2-(5-Bromothiophen-2-Yl)-1,3-Dioxolane CAS No. 52157-62-7

2-(5-Bromothiophen-2-Yl)-1,3-Dioxolane

Cat. No.: B1337569
CAS No.: 52157-62-7
M. Wt: 235.1 g/mol
InChI Key: XBQREIMFJKOHEL-UHFFFAOYSA-N
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Description

Structural Overview and Nomenclature

2-(5-Bromothiophen-2-Yl)-1,3-Dioxolane is a heterocyclic compound with the molecular formula $$ \text{C}7\text{H}7\text{BrO}_2\text{S} $$. Its structure comprises two distinct rings:

  • A thiophene ring (a five-membered aromatic system with one sulfur atom) substituted with a bromine atom at the 5th position.
  • A 1,3-dioxolane ring (a five-membered cyclic ether with two oxygen atoms at the 1st and 3rd positions) fused to the thiophene at the 2nd position.

IUPAC Name : this compound.
Common Synonyms :

  • 1-Bromo-5-(1,3-dioxolan-2-yl)thiophene
  • 5-Bromo-2-(1,3-dioxolan-2-yl)thiophene
    CAS Registry Number : 52157-62-7 .

The compound’s structural features are critical to its reactivity:

  • The bromine atom facilitates cross-coupling reactions (e.g., Suzuki-Miyaura couplings) .
  • The dioxolane ring enhances solubility in polar solvents and stabilizes the molecule against oxidation .

Historical Context of Thiophene-Dioxolane Chemistry

The chemistry of thiophene and dioxolane derivatives has evolved through key milestones:

  • Thiophene Discovery : Isolated in 1882 by Viktor Meyer as a benzene contaminant, thiophene’s aromaticity and electronic properties spurred interest in its derivatives .
  • Dioxolane Development : 1,3-Dioxolanes emerged as protecting groups for carbonyl compounds in the mid-20th century, with applications in natural product synthesis .
  • Hybrid Systems : Combining thiophene and dioxolane motifs gained traction in the 2000s, driven by demand for organic semiconductors and bioactive molecules. For example, dioxolane-functionalized acenes (e.g., hexacenes) were synthesized for optoelectronic applications .

Early synthetic routes to this compound involved:

  • Bromination of thiophene derivatives followed by cyclization with ethylene glycol .
  • Acetalization reactions using 5-bromothiophene-2-carbaldehyde and diols under acid catalysis .

Significance in Heterocyclic Organic Chemistry

This compound bridges two key heterocyclic systems:

Feature Thiophene Contribution Dioxolane Contribution
Aromaticity Delocalized π-electrons enable charge transport . Non-aromatic but stabilizes adjacent reactive sites .
Reactivity Electrophilic substitution at C-5; cross-coupling via C–Br bond . Acid-catalyzed ring-opening for functionalization .
Applications Organic electronics (e.g., OLEDs, OFETs) . Drug delivery (e.g., prodrug formulations) .

Key Roles in Synthesis :

  • Building Block : Used to construct oligothiophenes for semiconducting polymers .
  • Intermediate : In pharmaceuticals (e.g., dioxolane nucleosides with antiviral activity) .

Current Research Landscape and Theoretical Framework

Recent Advances (2022–2025):

  • Organic Electronics :

    • Dioxolane-functionalized thiophenes improve hole mobility in organic thin-film transistors (OTFTs) .
    • Theoretical studies using density functional theory (DFT) predict bandgap modulation via dioxolane substitution .
  • Synthetic Methodology :

    • Gewald Reaction : Efficient synthesis of 2-aminothiophenes fused with dioxolanes for antimicrobial agents .
    • Suzuki Coupling : Palladium-catalyzed cross-coupling to create π-extended systems .
  • Medicinal Chemistry :

    • Dioxolane-thiophene hybrids are explored as kinase inhibitors and antiviral agents .

Theoretical Insights :

  • Electronic Properties : The electron-withdrawing bromine and electron-donating dioxolane create a push-pull effect, tuning absorption spectra .
  • Steric Effects : The dioxolane’s rigid structure influences regioselectivity in substitution reactions .

Properties

IUPAC Name

2-(5-bromothiophen-2-yl)-1,3-dioxolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrO2S/c8-6-2-1-5(11-6)7-9-3-4-10-7/h1-2,7H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBQREIMFJKOHEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)C2=CC=C(S2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30483322
Record name 2-(5-Bromothiophen-2-Yl)-1,3-Dioxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30483322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52157-62-7
Record name 2-(5-Bromothiophen-2-Yl)-1,3-Dioxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30483322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Bromothiophen-2-Yl)-1,3-Dioxolane typically involves the bromination of thiophene followed by the formation of the dioxolane ring. One common method is the bromination of thiophene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The resulting 5-bromothiophene is then reacted with ethylene glycol in the presence of an acid catalyst to form the 1,3-dioxolane ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromothiophen-2-Yl)-1,3-Dioxolane can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the thiophene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The thiophene ring can be oxidized to form sulfoxides or sulfones, while reduction can lead to the formation of thiolanes.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like potassium carbonate.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 2-(5-aminothiophen-2-yl)-1,3-dioxolane, while oxidation can produce this compound sulfoxide.

Scientific Research Applications

Organic Synthesis

2-(5-Bromothiophen-2-Yl)-1,3-Dioxolane serves as a versatile building block in organic synthesis. It can undergo various chemical reactions, including:

  • Substitution Reactions : The bromine atom on the thiophene ring can be substituted with nucleophiles such as amines or thiols.
  • Cyclization Reactions : The compound can participate in cyclization to form more complex heterocyclic structures.

This versatility allows for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals .

Medicinal Chemistry

The compound's unique structure makes it a candidate for drug discovery. It has been explored for potential anti-inflammatory, antimicrobial, and anticancer properties. Notably:

  • A study highlighted its role as a precursor for synthesizing inhibitors of the lymphocyte-expressed pore-forming protein perforin, which is critical in immune responses. Compounds derived from this compound demonstrated significant inhibitory activity against perforin at low concentrations, suggesting potential use as immunosuppressive agents .
  • In another study focusing on anti-diabetic activities, derivatives of this compound exhibited better inhibitory activity against the α-amylase enzyme compared to standard drugs like acarbose .

Materials Science

In materials science, this compound is utilized in developing organic semiconductors due to its electronic properties. Its ability to form stable thin films makes it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.

Case Study 1: Inhibitors of Perforin

A series of compounds derived from this compound were investigated for their ability to inhibit perforin activity. The results indicated that these compounds could significantly reduce perforin-mediated lysis of target cells while maintaining low toxicity to immune cells. This suggests their potential as selective immunosuppressive agents for treating autoimmune diseases and transplant rejection .

Case Study 2: Anti-Diabetic Activity

In vitro studies demonstrated that derivatives of this compound exhibited promising anti-diabetic activities. The synthesized derivatives showed IC50 values significantly lower than that of acarbose, indicating their potential as effective treatments for diabetes .

Mechanism of Action

The mechanism of action of 2-(5-Bromothiophen-2-Yl)-1,3-Dioxolane depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom and the dioxolane ring can influence the compound’s binding affinity and selectivity for these targets. In materials science, its electronic properties can affect the performance of organic semiconductors and other devices.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-Bromothiophen-2-Yl)-1,3-Dioxolane is unique due to the presence of both a bromine-substituted thiophene ring and a 1,3-dioxolane moiety. This combination imparts distinct electronic and steric properties, making it valuable for specific applications in organic synthesis, medicinal chemistry, and materials science.

Biological Activity

2-(5-Bromothiophen-2-yl)-1,3-dioxolane is a heterocyclic compound that has attracted attention due to its potential therapeutic applications. This compound features a bromine-substituted thiophene ring attached to a 1,3-dioxolane moiety, which provides unique electronic properties that may enhance its biological activity. This article reviews the existing literature on the biological activity of this compound, including its anti-inflammatory, antimicrobial, and anticancer properties.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₈BrO₂S. The structural arrangement of this compound imparts distinct electronic and steric properties advantageous for various applications in organic synthesis and medicinal chemistry. The presence of the bromine atom enhances its reactivity and interaction with biological targets.

Property Description
Molecular FormulaC₉H₈BrO₂S
Structure FeaturesBromine-substituted thiophene ring; 1,3-dioxolane moiety
Unique AspectsEnhanced reactivity; potential for diverse biological activities

Antimicrobial Properties

Studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives of 1,3-dioxolanes have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values for some derivatives were reported as low as 625 µg/mL against E. faecalis .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been explored in various studies. Compounds with similar structures have demonstrated the ability to inhibit pro-inflammatory cytokines and pathways involved in inflammatory responses. This suggests that the compound may serve as a lead structure for developing new anti-inflammatory agents .

Anticancer Activity

Preliminary research indicates that this compound may possess anticancer properties. For example, studies on related compounds have shown their ability to inhibit cancer cell proliferation through mechanisms such as inducing apoptosis and inhibiting cell cycle progression. These findings highlight the potential of this compound in cancer therapeutics .

Study on Perforin Inhibition

A notable study investigated the use of compounds derived from this compound as inhibitors of perforin, a protein involved in immune responses. The study found that certain derivatives exhibited potent inhibitory activity at concentrations below 2.5 μM without toxicity to natural killer cells. This specificity suggests potential applications in treating autoimmune diseases and preventing graft-versus-host disease .

Synthesis and Testing

The synthesis of this compound typically involves reactions that yield high purity and yield rates. Subsequent biological testing has shown promising results across various assays for antimicrobial and anticancer activities. These studies underscore the importance of structure-activity relationships in optimizing the biological efficacy of this compound .

Q & A

Q. What are the standard synthetic routes for preparing 2-(5-bromothiophen-2-yl)-1,3-dioxolane, and how can reaction efficiency be improved?

The compound is typically synthesized via acid-catalyzed acetal formation. A representative method involves refluxing 5-bromothiophene-2-carbaldehyde (26 mmol) with ethylene glycol (183 mmol) in toluene using p-toluenesulfonic acid (0.8 mmol) as a catalyst. A Dean-Stark trap removes water to drive the reaction to completion. Post-reaction neutralization with aqueous Na₂CO₃ and purification via column chromatography (CH₂Cl₂:hexanes, 1:1) yields the product . Key Optimization Steps :

  • Use anhydrous solvents to minimize side reactions.
  • Monitor reaction progress via TLC to avoid over-refluxing.
  • Adjust column chromatography gradients based on polarity differences between reactants and products.

Q. How is the purity and structural integrity of this compound validated in basic research settings?

Purity is assessed using chromatographic methods (e.g., HPLC or GC-MS), while structural confirmation relies on spectroscopic techniques:

  • ¹H NMR : Peaks for the dioxolane ring (δ ~4.0–4.5 ppm) and thiophene protons (δ ~6.5–7.5 ppm).
  • ¹³C NMR : Signals for the brominated thiophene (C-Br at δ ~110–120 ppm) and acetal carbons (δ ~60–100 ppm).
  • Mass Spectrometry : Molecular ion peak (M⁺) at m/z 250–252 (accounting for bromine isotopes) .

Q. What are the common challenges in purifying this compound, and how are they addressed?

Challenge Solution
Co-elution with reactantsOptimize solvent polarity (e.g., CH₂Cl₂:hexanes gradient) .
Residual ethylene glycolPre-purify via aqueous wash or use molecular sieves during synthesis .
Thermal decompositionAvoid high-temperature evaporation; use rotary evaporation under reduced pressure .

Advanced Research Questions

Q. How can computational methods like HOMO-LUMO analysis predict the reactivity of this compound in Diels-Alder reactions?

The compound’s electron-deficient thiophene ring (due to bromine substitution) acts as a dienophile. HOMO-LUMO gap calculations (ΔE ≈ 7.39 eV) using DFT methods reveal compatibility with dienes like furans. For example, reactions with acrylonitrile or methyl acrylate proceed via inverse electron-demand Diels-Alder mechanisms, confirmed by endo/exo selectivity in product stereochemistry .

Q. What strategies are employed to functionalize the bromine moiety in cross-coupling reactions?

The bromine atom serves as a handle for Suzuki-Miyaura or Stille couplings. A validated protocol involves:

Lithiation : Treat the compound with nBuLi (1.6 M) in THF at -78°C to generate a thiophenyllithium intermediate .

Borylation : React with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane to form a boronate ester (68% yield after silica gel chromatography).
Critical Considerations :

  • Strict anhydrous conditions to prevent LiOH formation.
  • Slow warming to room temperature to avoid side reactions.

Q. How does conformational analysis of the dioxolane ring influence the compound’s stability and reactivity?

The 1,3-dioxolane ring adopts a puckered conformation, as shown in related analogs via X-ray crystallography and NMR studies. Substituents at the 2-position (e.g., bromothiophene) introduce steric strain, which can:

  • Reduce thermal stability (decomposition above 150°C).
  • Enhance electrophilicity at the acetal oxygen, facilitating acid-catalyzed transacetalization .

Q. What advanced characterization techniques resolve contradictions in reaction outcomes with this compound?

Contradiction Resolution Strategy
Discrepancies in coupling reaction yieldsUse kinetic studies (e.g., in situ IR or NMR) to identify intermediates .
Unpredicted stereochemistry in adductsEmploy NOESY or X-ray crystallography to confirm spatial arrangements .
Variable bromine reactivityProbe electronic effects via Hammett plots or substituent-directed metallation .

Methodological Guidelines

  • Synthesis : Prioritize Dean-Stark setups for water-sensitive acetal formations .
  • Functionalization : Use cryogenic conditions (-78°C) for air-sensitive lithiation steps .
  • Data Interpretation : Cross-validate spectroscopic data with computational models (e.g., Gaussian or ORCA) .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(5-Bromothiophen-2-Yl)-1,3-Dioxolane
Reactant of Route 2
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2-(5-Bromothiophen-2-Yl)-1,3-Dioxolane

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